Ethyl Mycophenolate

Übersicht

Beschreibung

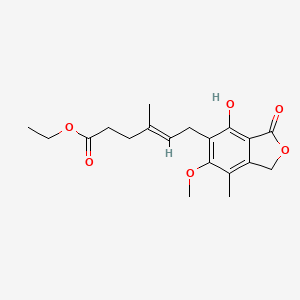

Ethyl Mycophenolat ist eine chemische Verbindung, die häufig als potenzielle Verunreinigung in kommerziellen Präparaten des Mycophenolsäure-Prodrugs Mycophenolatmofetil vorkommt . Es ist ein Esterderivat von Mycophenolsäure und hat die Summenformel C19H24O6 . Diese Verbindung wird hauptsächlich hinsichtlich ihrer Rolle bei der Synthese und dem Abbau von Mycophenolatmofetil untersucht, einem Immunsuppressivum, das bei Organtransplantationen und Autoimmunerkrankungen eingesetzt wird .

Wirkmechanismus

Target of Action

Ethyl Mycophenolate, also known as Mycophenolic acid ethyl ester, is a prodrug of Mycophenolic acid (MPA). The primary target of MPA is the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis in lymphocytes .

Mode of Action

MPA selectively and reversibly inhibits IMPDH, thereby blocking the de novo pathway of purine synthesis in lymphocytes . This inhibition leads to a decrease in the proliferation of both T and B lymphocytes, thereby suppressing cell-mediated immune responses and antibody formation .

Biochemical Pathways

The inhibition of IMPDH by MPA leads to a depletion of guanosine nucleotides, which interferes with the synthesis of DNA, RNA, and proteins required for immune cell production . This results in a reduction of both T-cell and B-cell proliferation, and the production of cytotoxic T-cells and antibodies .

Pharmacokinetics

Upon oral administration, this compound is rapidly absorbed and hydrolyzed to MPA by esterases in the gut wall, blood, liver, and tissue . The oral bioavailability of MPA, subsequent to this compound administration, ranges from 80.7% to 94% . MPA binds 97–99% to serum albumin in patients with normal renal and liver function . It is metabolized in the liver, gastrointestinal tract, and kidney by uridine diphosphate glucuronosyltransferases (UGTs) .

Result of Action

The action of this compound results in a significant reduction in the immune response, making it an effective immunosuppressant. It is used to prevent organ rejection after hepatic, renal, and cardiac transplants . It has also been studied for the treatment of nephritis and other complications of autoimmune diseases .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, patient renal function, serum albumin levels, sex, ethnicity, food intake, and concurrent administration of interacting drugs such as antacids, metal-containing medications, and proton pump inhibitors can significantly influence the pharmacokinetics of this compound .

Biochemische Analyse

Biochemical Properties

Ethyl Mycophenolate interacts with various enzymes and proteins. The active form of this compound, Mycophenolic acid (MPA), prevents the proliferation of immune cells and the formation of antibodies that cause transplant rejection . This is achieved by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH), which is needed by lymphocytes to make guanosine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing cell-mediated immune responses and antibody formation . This can lead to higher rates of successful transplantation, avoiding the devastating effects of graft rejection .

Molecular Mechanism

The mechanism of action of this compound is primarily through the inhibition of IMPDH. This enzyme facilitates the conversion of inosine monophosphate (IMP) to xanthosine monophosphate. Inhibition of IMPDH by this compound causes the depletion of guanine nucleotides . This results in the suppression of lymphocyte proliferation, thereby suppressing cell-mediated immune responses and antibody formation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are significant. It can take up to four to six weeks to see a response to this compound . Regular monitoring of clinical effect is warranted when using this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Commonly, 10 mg/kg PO or IV administered twice a day is used in dogs . Higher doses often result in unacceptable gastrointestinal toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the enzyme IMPDH, which is involved in the de novo synthesis of guanine nucleotides . This results in the depletion of guanine nucleotides, thereby suppressing lymphocyte proliferation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Following administration, this compound is rapidly absorbed and subsequently undergoes primarily hepatic metabolism with renal excretion .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ethyl Mycophenolat beinhaltet typischerweise die Veresterung von Mycophenolsäure. Eine gängige Methode ist die Reaktion von Mycophenolsäure mit Ethanol in Gegenwart eines Katalysators wie Schwefelsäure . Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten. Das Produkt wird dann durch Umkristallisation oder chromatographische Techniken gereinigt.

Industrielle Produktionsverfahren: In industriellen Umgebungen erfolgt die Herstellung von Ethyl Mycophenolat nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und kontinuierlicher Fließsysteme, um die Reaktionsbedingungen aufrechtzuerhalten. Der Reinigungsprozess kann zusätzliche Schritte wie Lösungsmittelextraktion und Destillation umfassen, um einen hohen Reinheitsgrad zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen: Ethyl Mycophenolat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Mycophenolsäure oxidiert werden.

Reduktion: Reduktionsreaktionen können es wieder in Mycophenolsäurederivate umwandeln.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Estergruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Hydroxidionen oder Amine können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Mycophenolsäure.

Reduktion: Mycophenolsäurederivate.

Substitution: Verschiedene substituierte Ester, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Ethyl Mycophenolat wird hauptsächlich in der Forschung verwendet, um die Synthese- und Abbauwege von Mycophenolatmofetil zu untersuchen. Seine Anwendungen umfassen:

Chemie: Als Referenzverbindung bei der Synthese von Mycophenolatderivaten verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle in den Stoffwechselwegen der Mycophenolsäure.

Medizin: Untersucht auf seine potenziellen Auswirkungen auf die Modulation der Immunantwort.

Industrie: Wird bei der Qualitätskontrolle der Mycophenolatmofetil-Produktion verwendet, um die Reinheit des Endprodukts zu gewährleisten

5. Wirkmechanismus

Der Wirkmechanismus von Ethyl Mycophenolat ist eng mit dem von Mycophenolsäure verwandt. Mycophenolsäure hemmt die Inosinmonophosphat-Dehydrogenase, ein Enzym, das für die De-novo-Synthese von Guanosinnucleotiden entscheidend ist. Diese Hemmung führt zur Unterdrückung der Proliferation von T- und B-Lymphozyten, wodurch immunsuppressive Wirkungen erzielt werden . Ethyl Mycophenolat wird als Esterderivat in vivo zu Mycophenolsäure hydrolysiert, die dann über denselben Weg ihre Wirkung entfaltet .

Ähnliche Verbindungen:

Mycophenolsäure: Die Stammverbindung, die als Immunsuppressivum weit verbreitet ist.

Mycophenolatmofetil: Ein Prodrug von Mycophenolsäure, das bei Organtransplantationen eingesetzt wird.

Mycophenolat-Natrium: Eine weitere Salzform von Mycophenolsäure mit ähnlichen Anwendungen.

Einzigartigkeit: Ethyl Mycophenolat ist einzigartig in seiner Rolle als Zwischenprodukt und Verunreinigung bei der Synthese von Mycophenolatmofetil. Im Gegensatz zu Mycophenolatmofetil und Mycophenolat-Natrium, die direkt als Immunsuppressiva verwendet werden, ist Ethyl Mycophenolat hauptsächlich von Interesse in Forschung und industrieller Qualitätskontrolle .

Vergleich Mit ähnlichen Verbindungen

Mycophenolic Acid: The parent compound, widely used as an immunosuppressant.

Mycophenolate Mofetil: A prodrug of mycophenolic acid, used in organ transplantation.

Mycophenolate Sodium: Another salt form of mycophenolic acid with similar uses.

Uniqueness: Ethyl Mycophenolate is unique in its role as an intermediate and impurity in the synthesis of mycophenolate mofetil. Unlike mycophenolate mofetil and mycophenolate sodium, which are used directly as immunosuppressants, this compound is primarily of interest in research and industrial quality control .

Eigenschaften

IUPAC Name |

ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-5-24-15(20)9-7-11(2)6-8-13-17(21)16-14(10-25-19(16)22)12(3)18(13)23-4/h6,21H,5,7-10H2,1-4H3/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWYKVMNNGRAOW-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1O)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001113751 | |

| Record name | Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001113751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32483-51-5 | |

| Record name | Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32483-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl mycophenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032483515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001113751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxoisobenzofuran-5-yl)-4-methyl-4-hexenoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL MYCOPHENOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVL55R8LNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.